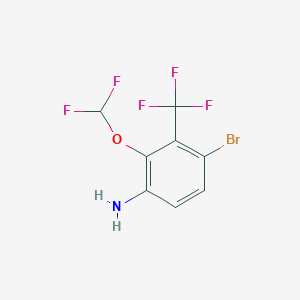
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . These interactions can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethoxy)aniline: Similar in structure but lacks the difluoromethoxy group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of the difluoromethoxy group.
2-Bromo-4-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
4-Bromo-2-difluoromethoxy-3-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1804402-35-4 |
|---|---|
Molekularformel |
C8H5BrF5NO |
Molekulargewicht |
306.03 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5BrF5NO/c9-3-1-2-4(15)6(16-7(10)11)5(3)8(12,13)14/h1-2,7H,15H2 |
InChI-Schlüssel |
GFYKVOUEXHRCJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1N)OC(F)F)C(F)(F)F)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1N)OC(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















